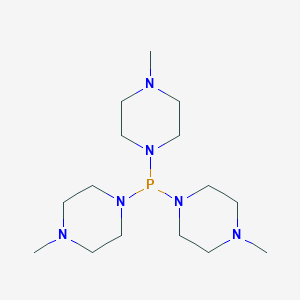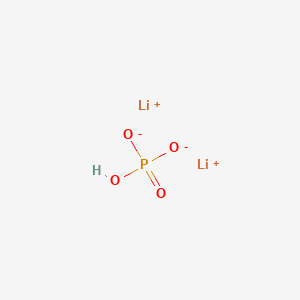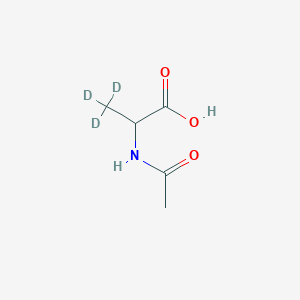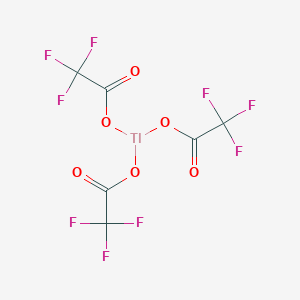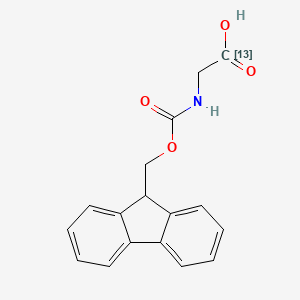
Fmoc-Gly-OH-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-OH-1-13C: N-(9-Fluorenylmethoxycarbonyl)-glycine-1-13C , is a labeled amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a 13C isotope at the glycine position, making it valuable for various research applications, particularly in nuclear magnetic resonance (NMR) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-OH-1-13C typically involves the protection of glycine with a fluorenylmethoxycarbonyl (Fmoc) group. One common method is to react glycine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the 13C isotope .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Gly-OH-1-13C undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by base-catalyzed reactions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Common Reagents and Conditions:
Piperidine in DMF: Used for deprotection of the Fmoc group.
DCC and DMAP: Used for coupling reactions.
Major Products Formed:
Deprotected Glycine: Formed after the removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry: Fmoc-Gly-OH-1-13C is widely used in solid-phase peptide synthesis (SPPS) for the construction of peptide chains. The 13C labeling allows for detailed NMR studies to investigate peptide structures and dynamics .
Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme mechanisms. The 13C label provides a means to track the incorporation of glycine into proteins and peptides .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The 13C label aids in the pharmacokinetic and pharmacodynamic studies of these drugs .
Industry: The compound is used in the production of peptide-based materials and bioconjugates. Its high purity and isotopic labeling make it suitable for industrial applications requiring precise molecular characterization .
Mechanism of Action
The primary mechanism of action of Fmoc-Gly-OH-1-13C involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, allowing for selective reactions at the carboxyl group. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds . The 13C label allows for detailed tracking and analysis of the compound in various biochemical pathways .
Comparison with Similar Compounds
- Fmoc-Val-OH-1-13C
- Fmoc-Leu-OH-1-13C
- Fmoc-Ala-OH-1-13C
- Fmoc-Ala-OH-3-13C
Uniqueness: Fmoc-Gly-OH-1-13C is unique due to its specific 13C labeling at the glycine position, which provides distinct advantages in NMR studies. Compared to other Fmoc-protected amino acids, it offers a simpler structure and is often used as a reference compound in peptide synthesis and structural studies .
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i16+1 |
InChI Key |
NDKDFTQNXLHCGO-LOYIAQTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[13C](=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


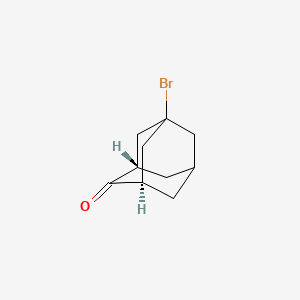
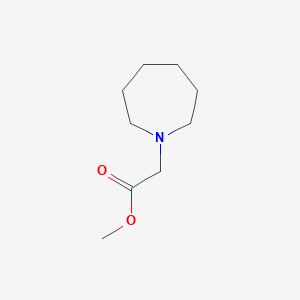
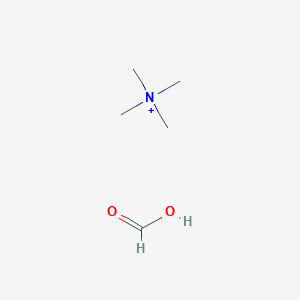
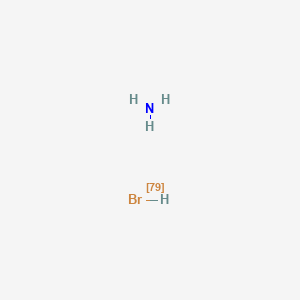
![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)

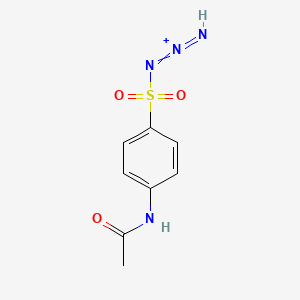

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
